l-Malamide
Description
Contextualization within Amide Chemistry and L-Malic Acid Derivatives
l-Malamide is chemically defined as the diamide (B1670390) of l-malic acid, with the systematic IUPAC name (2S)-2-hydroxybutanediamide. Its structure is characterized by a four-carbon chain with amide groups at both ends (C1 and C4) and a hydroxyl group at the C2 position, retaining the specific stereochemistry of its precursor, l-malic acid.
Amide chemistry is fundamental to organic and biological systems, with the amide bond being the defining linkage in peptides and proteins. Amides are typically formed through the reaction of a carboxylic acid with an amine. As a dicarboxylic acid, l-malic acid possesses two carboxyl groups that can react to form a diamide, this compound. This places this compound within the class of chiral amide compounds, molecules that have gained significant attention for their biological activities and unique molecular architectures. rsc.org
L-malic acid itself is a naturally occurring organic acid found in many fruits, most notably apples. wikipedia.orgresearchgate.net It is a key intermediate in the citric acid cycle, a central metabolic pathway in all aerobic organisms. biosynth.com The industrial availability of l-malic acid, both from natural sources and through biotechnological fermentation processes, makes it a valuable precursor for a variety of chemical derivatives. wikipedia.orgnih.govfrontiersin.org These derivatives are utilized in diverse sectors, including the food, pharmaceutical, and chemical industries. nih.gov For instance, derivatives of malic acid are used to create polymers, such as poly(malic acid) and its copolymers, which are explored for applications like drug delivery. nih.gov
Table 1: Physicochemical Properties of L-Malic Acid and this compound
| Property | L-Malic Acid | This compound (Predicted) |
|---|---|---|
| IUPAC Name | (2S)-2-Hydroxybutanedioic acid | (2S)-2-Hydroxybutanediamide |
| CAS Number | 97-67-6 biosynth.com | Not Available |
| Molecular Formula | C₄H₆O₅ biosynth.com | C₄H₈N₂O₃ |
| Molar Mass | 134.09 g/mol biosynth.com | 132.12 g/mol |
| Key Functional Groups | 2 Carboxylic Acids, 1 Hydroxyl | 2 Amides, 1 Hydroxyl |
| Chirality | Chiral (S-enantiomer) | Chiral (S-enantiomer) |
Significance of this compound in Academic Inquiry
While direct research focusing explicitly on this compound is not extensive, its significance can be inferred from the broader context of chiral amides and malic acid derivatives. The presence of multiple functional groups—two amides and a hydroxyl group—along with a chiral center makes this compound a potentially valuable building block in asymmetric synthesis. Chiral amides are crucial components in the development of pharmaceuticals and other biologically active molecules. rsc.org
The academic interest in derivatives of l-malic acid often stems from their origin in the "chiral pool"—a collection of abundant, inexpensive, and enantiomerically pure natural compounds. Utilizing these compounds as starting materials is a key strategy in the efficient synthesis of complex chiral molecules. Furthermore, the biodegradability of malic acid and its derivatives makes them attractive for developing environmentally benign materials, such as biocompatible polymers for medical applications. nih.gov
Research into related compounds, such as maleic acid amide derivatives (derived from maleic acid, an unsaturated analogue), has shown their utility as pH-sensitive linkers in drug delivery systems. nih.govuu.nlresearchgate.net These systems are designed to release their therapeutic payload in the slightly acidic environment of tumor tissues. uu.nlresearchgate.net This suggests a potential avenue of inquiry for this compound and its derivatives, exploring whether their chemical properties could be harnessed for similar biomedical applications.
Historical Perspectives in this compound Research
The history of this compound is intrinsically linked to the discovery and study of its parent compound, l-malic acid.
1785: Swedish chemist Carl Wilhelm Scheele first isolated malic acid from apple juice. wikipedia.orgresearchgate.net
1787: Antoine Lavoisier proposed the name acide malique, derived from the Latin word for apple, mālum. wikipedia.org
19th-20th Century: The structural elucidation of malic acid and the discovery of its stereoisomerism were pivotal. The compound played an important role in the discovery of the Walden inversion, a key concept in stereochemistry where an atom in a chiral center undergoes an inversion of configuration during a chemical reaction. wikipedia.org
Mid-20th Century to Present: The rise of industrial biotechnology has enabled the large-scale production of l-malic acid through fermentation, moving away from petrochemical-based synthesis which produces a racemic mixture of D- and L-malic acid. wikipedia.orgfrontiersin.org
The synthesis of amides from carboxylic acids is a foundational reaction in organic chemistry, with methods developing over the past two centuries. While specific historical studies on the synthesis of this compound are not prominent in the literature, its preparation would have become feasible following the establishment of reliable amidation methods. The focus on malic acid derivatives has historically been driven by their applications in the food industry as acidulants and flavor enhancers. frontiersin.orgficchem.com More recently, research has shifted towards their use as synthons for pharmaceuticals and as monomers for biodegradable polymers. nih.gov
Current State and Future Directions in this compound Scholarly Investigations
Current research on chiral molecules is vibrant, with a strong focus on asymmetric synthesis and the development of functional materials. While this compound itself is not a major focus, the study of related chiral amides and malic acid derivatives points to several promising future directions for scholarly investigation.
Asymmetric Synthesis and Catalysis: The development of racemization-free methods for creating chiral amides is an active area of research. rsc.orgresearchgate.net this compound could serve as a chiral ligand or a building block in the synthesis of more complex molecules. Its three functional groups offer multiple points for modification, allowing for the creation of a library of derivatives for screening in various applications.
Biomaterials and Polymer Chemistry: There is a growing demand for biocompatible and biodegradable polymers for use in medicine, such as in tissue engineering and drug delivery. nih.gov Poly(malic acid) is a well-known example. Future research could explore the synthesis of polyamides or polyesteramides using this compound as a monomer. The resulting polymers would be expected to have unique properties due to the hydroxyl group and the defined stereochemistry, potentially influencing factors like degradation rate and mechanical strength.
Medicinal Chemistry: The structural motifs present in this compound are common in biologically active compounds. Future work could involve synthesizing derivatives of this compound and evaluating their therapeutic potential. Given that chirality is of paramount importance in pharmaceuticals, the enantiomerically pure nature of this compound makes it an attractive starting point. chiralpedia.com
"Green" Chemistry: With l-malic acid being readily available from fermentation processes, its derivatives, including this compound, are aligned with the principles of green chemistry. frontiersin.org Future research will likely focus on developing efficient, environmentally friendly catalytic methods to synthesize this compound and other derivatives from this renewable feedstock.
Table 2: Potential Future Research Areas for this compound
| Research Area | Focus | Rationale/Related Research |
|---|---|---|
| Asymmetric Synthesis | Use as a chiral ligand or synthon. | Importance of chiral amides in pharmaceuticals; advances in racemization-free synthesis. rsc.orgchiralpedia.com |
| Polymer Science | Monomer for biodegradable polyamides and polyesteramides. | Based on research into poly(malic acid) and other biodegradable polymers. nih.gov |
| Drug Delivery | Development of pH-sensitive linkers or drug conjugates. | Analogous to pH-sensitive systems based on maleic acid amides. nih.govresearchgate.net |
| Sustainable Chemistry | Efficient synthesis from bio-based l-malic acid. | Growing emphasis on renewable feedstocks and green chemical processes. frontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxybutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNXTHOOAGYMOK-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304144 | |
| Record name | Butanediamide, 2-hydroxy-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-47-0 | |
| Record name | Butanediamide, 2-hydroxy-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanediamide, 2-hydroxy-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for L Malamide
Established Synthetic Routes to l-Malamide
Established routes for synthesizing this compound primarily involve the amidation of L-malic acid or its derivatives.
The most direct approach to synthesizing this compound involves the amidation of L-malic acid, a dicarboxylic acid, with an appropriate amine. This reaction forms an amide bond through a condensation process, typically releasing water as a byproduct mdpi.com. The carboxylic acid group of L-malic acid reacts with the amine to generate the amide linkage.
General amidation reactions can be achieved through various methods:
Direct Amidation: This method involves the direct reaction between a carboxylic acid and an amine. It is considered a "green" chemical process as water is the only byproduct, but it often requires specific catalysts or elevated temperatures to proceed efficiently mdpi.comorganic-chemistry.org. For instance, malic acid itself can act as a catalyst in the condensation reaction with an amine to generate an amide bond, a process that aligns with green chemistry principles by avoiding hazardous chemicals and solvents mdpi.com.
Activated Esters or Carboxylic Acid Derivatives: To facilitate amide bond formation, L-malic acid can first be converted into a more reactive derivative, such as an acid chloride, anhydride (B1165640), or an activated ester. These intermediates then readily react with amines to form the amide. For example, the synthesis of polyamides derived from malic acid involves the reaction of the carboxylic acid with an amine group mdpi.com.
The choice of which carboxylic acid group of L-malic acid (alpha or beta to the hydroxyl group) is amidated would determine the specific this compound isomer formed (e.g., a monoamide or a diamide (B1670390) if both carboxylic acids react).
Enzymatic methods offer a highly selective and environmentally friendly alternative for synthesizing L-malate and its derivatives, which can serve as precursors for this compound. L-malate, the anionic form of L-malic acid, can be produced enantiomerically pure through the enzymatic hydration of fumarate (B1241708) scispace.comfrontiersin.org. Enzymes like fumarase catalyze this conversion, with reported yields of L-malate reaching up to 83% from fumarate, with a total conversion of 99.7% when coupled with aspartase to consume remaining fumarate scispace.com.
While direct enzymatic synthesis of this compound (i.e., enzymatic amidation of L-malic acid) is less commonly detailed in general literature, enzymatic methods are recognized for their atom economy and benign reaction conditions in amide bond formation researchgate.netresearchgate.net. For instance, proteases can catalyze the aminolysis of amino acid esters to synthesize peptides, a process that is analogous to amide formation researchgate.net. This suggests that specific enzymes could potentially be engineered or discovered to catalyze the direct amidation of L-malic acid or its esters to form this compound.
Table 1 summarizes typical enzymatic conversion yields for L-malate production:
| Enzyme System | Substrate | Product | Conversion Yield (%) | Reference |
| Fumarase | Fumarate | L-Malate | 83 | scispace.com |
| Fumarase + Aspartase | Fumarate | L-Malate + Aspartate | 99.7 (total) | scispace.com |
Derivatization and Functionalization of this compound
This compound, as an amide derivative of L-malic acid, retains other functional groups that can be exploited for further derivatization and functionalization. L-malic acid itself contains two carboxylic acid groups and one hydroxyl group mdpi.com. If this compound is a monoamide, it would still possess at least one free carboxylic acid group and a hydroxyl group, in addition to the amide functionality.
Potential derivatization and functionalization strategies for this compound include:
Esterification of Remaining Carboxyl Groups: The free carboxylic acid group(s) in this compound can be esterified with various alcohols to modify its hydrophobicity, solubility, or to introduce new reactive sites frontiersin.org. This is a common strategy for functionalizing poly(malic acid) derivatives.
Modification of the Hydroxyl Group: The hydroxyl group on the malic acid backbone can undergo reactions such as esterification, etherification, or oxidation to introduce new functionalities or alter the compound's properties.
N-Functionalization of the Amide Nitrogen: If the this compound is a primary or secondary amide, the nitrogen atom can be functionalized (e.g., alkylation or acylation) to introduce new substituents, potentially altering its chemical and biological properties.
Conjugation with Biomolecules: The remaining carboxyl or hydroxyl groups, or even the amide nitrogen (if amenable), can be used as attachment points for conjugating this compound to biomolecules such as peptides, proteins, or polymers. For example, poly(malic acid) derivatives have been end-functionalized with peptides via thiol/maleimide (B117702) reactions, though this specific reaction is for maleimides and not directly this compound. However, the principle of using available functional groups for bioconjugation remains relevant. Amides can also undergo reductive functionalization to yield highly functionalized amines.
These derivatization strategies allow for the tailoring of this compound's properties for specific applications, such as improving its compatibility with different solvents, enhancing its interaction with biological systems, or incorporating it into larger molecular architectures.
N-Substitution Reactions
The primary amide group in this compound presents an opportunity for N-substitution reactions, primarily N-alkylation and N-acylation. These reactions involve the modification of the nitrogen atom of the amide.
N-Alkylation: N-alkylation of primary amides typically involves the deprotonation of the amide nitrogen, followed by reaction with an alkylating agent. Strong bases, such as sodium hydride (NaH), are commonly employed to generate the amide anion, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide). americanelements.comfishersci.cachemistrylearner.com
| Reagent Class | Example Reagent | PubChem CID | Conditions | Expected Product Type |
| Strong Base | Sodium Hydride | 24758 | Aprotic solvent, room temperature to reflux | N-alkylated amide |
| Alkylating Agent | Methyl Iodide | 6328 | Aprotic solvent, room temperature to reflux | N-alkylated amide |
Research Findings: While direct examples for this compound are scarce, general N-alkylation of imides and amides has been extensively studied. For instance, N-alkylation of imide derivatives can be effectively carried out using alkyl halides in the presence of a base or under mechanochemical conditions, yielding N-alkylated products fishersci.se. Similarly, N-alkylation of melamine (B1676169) (a triazine with amino groups) with hydroxyl-containing compounds has been reported, demonstrating the reactivity of nitrogen centers towards alkylation olabs.edu.in.
N-Acylation: N-acylation of primary amides involves the introduction of an acyl group onto the nitrogen atom. This can be achieved by reacting the amide with acyl chlorides or acid anhydrides. This reaction often requires a base to neutralize the acid byproduct or to activate the amide.
| Reagent Class | Example Reagent | PubChem CID | Conditions | Expected Product Type |
| Acyl Chloride | Acetyl Chloride | 6367 | With or without a base (e.g., pyridine), solvent | N-acylated amide |
| Acid Anhydride | Acetic Anhydride | 6321 | With or without a base, solvent | N-acylated amide |
Research Findings: Acetyl chloride, for instance, is a common reagent for the preparation of amides of acetic acid, indicating its utility in acylation reactions fishersci.nowikiwand.com. The general principle involves the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of the acylating agent.
Carboxyl Group Modifications
The free carboxylic acid group in this compound can undergo various transformations, including esterification and amidation.
Esterification: Esterification converts the carboxylic acid into an ester. The Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst (e.g., concentrated sulfuric acid or dry hydrogen chloride gas), is a common method. olabs.edu.inmasterorganicchemistry.comchemguide.co.uklibretexts.orgpassmyexams.co.uk
| Reagent Class | Example Reagent | PubChem CID | Conditions | Expected Product Type |
| Alcohol | Ethanol | 702 | Acid catalyst (e.g., H₂SO₄), heat, reversible | Ester |
| Acid Catalyst | Sulfuric Acid | 1118 | Heat | Ester |
Research Findings: Esterification reactions between carboxylic acids and alcohols are well-established, forming esters and water olabs.edu.inmasterorganicchemistry.comchemguide.co.ukpassmyexams.co.uk. The reaction is an equilibrium, often driven to completion by using an excess of the alcohol or by removing water.
Amidation of Carboxyl Group: The carboxylic acid can also be converted into another amide (a diamide of malic acid or a substituted amide) by reaction with ammonia (B1221849) or a primary/secondary amine. Direct amidation often requires heating to high temperatures or the use of coupling reagents to activate the carboxylic acid and facilitate water elimination. chemistrylearner.comwikipedia.orgnih.govlardbucket.orglibretexts.orgacs.orgchemguide.co.ukrsc.org
| Reagent Class | Example Reagent | PubChem CID | Conditions | Expected Product Type |
| Amine | Ammonia (or primary/secondary amine) | 222 | Heat, or coupling agent (e.g., DCC) | Amide |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | 10868 | With a base (e.g., DMAP), solvent | Amide |
| Catalyst | ZnCl₂ | 7901 | Dioxane, heat (for hydrazines) | Amide |
Research Findings: The direct amidation of carboxylic acids with amines can be slow at room temperature, but is facilitated by heating or activating agents. For instance, N,N'-dicyclohexylcarbodiimide (DCC) is a common carboxyl activating reagent used in peptide synthesis for amide formation fishersci.dkfishersci.ca. Newer methods utilize reagents like methyltrimethoxysilane (B3422404) (MTM) for direct amidation, offering high yields and simpler purification wikipedia.orglardbucket.org. Zinc chloride (ZnCl₂) has also been reported as a catalyst for direct amide synthesis from carboxylic acids and hydrazines rsc.org.
Hydroxyl Group Functionalization
The secondary hydroxyl group of this compound can be functionalized through reactions such as acylation and etherification.
Acylation of Hydroxyl Group: Acylation of the hydroxyl group leads to the formation of an ester. This reaction typically involves an acylating agent like an acyl chloride or an acid anhydride, often in the presence of a base to scavenge the acid byproduct.
| Reagent Class | Example Reagent | PubChem CID | Conditions | Expected Product Type |
| Acyl Chloride | Acetyl Chloride | 6367 | With a base (e.g., pyridine, DMAP), solvent | Ester |
| Acid Anhydride | Acetic Anhydride | 6321 | With a base, solvent | Ester |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 14284 | As a nucleophilic catalyst | Ester |
Research Findings: Acyl chlorides and acid anhydrides are widely used for the acylation of alcohols fishersci.nowikiwand.com. 4-Dimethylaminopyridine (DMAP) is a known nucleophilic catalyst that accelerates esterifications with anhydrides and other acylation reactions fishersci.iewikipedia.orgfishersci.cauni.lunih.gov. Reagents like 2-methylnicotinic acid imidazolide (B1226674) (NAI) are specifically designed for selective 2'-hydroxyl acylation in RNA, highlighting the specificity that can be achieved with certain reagents fishersci.nonih.govuni.lu.
Etherification: Etherification of the hydroxyl group forms an ether linkage. The Williamson ether synthesis is a classic method, involving the deprotonation of the alcohol to form an alkoxide, followed by an SN2 reaction with a primary alkyl halide. nih.govnih.govnih.gov
| Reagent Class | Example Reagent | PubChem CID | Conditions | Expected Product Type |
| Strong Base | Sodium Hydride | 24758 | Aprotic solvent (e.g., THF), 0°C to reflux | Alkoxide |
| Alkyl Halide | Methyl Iodide | 6328 | Aprotic solvent, 0°C to reflux | Ether |
Research Findings: The Williamson ether synthesis is highly effective for primary alkyl halides, where an alkoxide ion (formed by reacting an alcohol with a strong base like sodium hydride) undergoes nucleophilic substitution nih.govnih.gov. Other methods like alkoxymercuration-demercuration can also convert alkenes into ethers, but this would require a different starting material or a modification of this compound to introduce an alkene nih.gov.
Spectroscopic and Advanced Analytical Characterization of L Malamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of l-Malamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to its different proton environments.
Carboxylic Acid Proton (-COOH): Expected to appear as a broad singlet in the highly deshielded region, typically between δ 10-13 ppm, due to strong hydrogen bonding and rapid exchange.
Amide Protons (-CONH₂): The two protons on the amide nitrogen would likely appear as broad singlets, potentially non-equivalent, in the range of δ 6.0-8.5 ppm, also influenced by hydrogen bonding and exchange.
Hydroxyl Proton (-OH): The proton of the hydroxyl group would typically resonate as a broad singlet between δ 3.5-5.5 ppm, with its exact position being highly dependent on concentration, solvent, and temperature due to hydrogen bonding.
Methine Proton (-CH(OH)-): The proton attached to the hydroxyl-bearing carbon (α-carbon) would be expected in the range of δ 4.0-4.5 ppm, likely appearing as a multiplet (e.g., a doublet of doublets or triplet) due to coupling with the adjacent methylene (B1212753) protons.
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the amide carbonyl would be diastereotopic due to the chiral center at C-2. They would likely appear as a complex multiplet (e.g., an ABX system) in the range of δ 2.5-3.0 ppm, with different chemical shifts and coupling constants to each other and to the methine proton.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad s | 1H |
| -CONH₂ | 6.0 - 8.5 | Broad s | 2H |
| -OH | 3.5 - 5.5 | Broad s | 1H |
| -CH(OH)- | 4.0 - 4.5 | Multiplet | 1H |
| -CH₂- | 2.5 - 3.0 | Multiplet | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each unique carbon environment in this compound.
Carboxylic Acid Carbon (-COOH): Expected in the highly deshielded region, typically around δ 170-180 ppm.
Amide Carbon (-CONH₂): Also a carbonyl carbon, expected slightly downfield from the carboxylic acid, around δ 170-175 ppm. Differentiation between the two carbonyls would be crucial.
Hydroxyl-bearing Carbon (-CH(OH)-): This carbon (C-2) would resonate in the range of δ 65-75 ppm, characteristic of carbons bonded to an oxygen atom.
Methylene Carbon (-CH₂-): The carbon of the methylene group (C-3) would appear further upfield, typically around δ 35-45 ppm.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| -CONH₂ | 170 - 175 |
| -CH(OH)- (C-2) | 65 - 75 |
| -CH₂- (C-3) | 35 - 45 |
To confirm the assignments and establish connectivity within the this compound molecule, two-dimensional NMR techniques are indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. Specifically, cross-peaks would be observed between the methine proton (-CH(OH)-) and the methylene protons (-CH₂-), confirming their vicinal relationship. This helps to build up the proton spin system.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment provides direct one-bond ¹H-¹³C correlations. This would allow for the unambiguous assignment of carbon signals to their directly attached protons. For this compound, cross-peaks would be observed for the methine C-H and the methylene C-H₂ groups, directly linking their ¹H and ¹³C chemical shifts.
Protons of the -CH(OH)- group to the carboxylic acid carbonyl carbon (C-1) and the amide carbonyl carbon (C-4).
Protons of the -CH₂- group to the hydroxyl-bearing carbon (C-2) and the amide carbonyl carbon (C-4).
Amide protons (-NH₂) to the amide carbonyl carbon (C-4). These correlations would provide definitive evidence for the connectivity of the functional groups and the carbon backbone.
Mass Spectrometry (MS) for this compound Molecular Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to derive structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to several decimal places), HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions. For this compound (molecular formula C₄H₇NO₅), the calculated exact mass would be approximately 133.0323 Da.
In positive ion mode (e.g., ESI+), the protonated molecule [M+H]⁺ would be observed at m/z ~134.0396.
In negative ion mode (e.g., ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z ~132.0245. The observed m/z values would be compared to the calculated exact masses to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected precursor ion (molecular ion or a characteristic fragment) to produce product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways could include:
Loss of water (H₂O): From the hydroxyl group, leading to an [M-H₂O]⁺ or [M-H-H₂O]⁻ ion.
Loss of ammonia (B1221849) (NH₃): From the amide group, leading to an [M-NH₃]⁺ or [M-H-NH₃]⁻ ion.
Loss of CO₂ or CO: From the carboxylic acid group or through rearrangement.
Cleavage of the amide bond: This could yield fragments corresponding to the carboxylic acid portion and the amide portion.
Alpha-cleavage adjacent to the hydroxyl or amide groups: Common fragmentation pathways in compounds with these functionalities.
The specific m/z values of these fragment ions and their relative abundances would provide a "fingerprint" for this compound, aiding in its identification and structural confirmation.
Vibrational Spectroscopy Applications in this compound Studies
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations.
For this compound, key expected IR absorption bands would include:
O-H stretching: A broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group and carboxylic acid O-H. The carboxylic acid O-H stretch might also appear as a very broad band centered around 3000 cm⁻¹ overlapping with C-H stretches.
N-H stretching: Two distinct bands for the primary amide (-NH₂) in the region of 3100-3500 cm⁻¹ (asymmetric and symmetric stretches).
C=O stretching (Amide I): A strong absorption around 1630-1690 cm⁻¹ for the amide carbonyl.
C=O stretching (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.
N-H bending (Amide II): A medium to strong absorption around 1550-1640 cm⁻¹ for the N-H bending vibration of the primary amide.
C-O stretching: Bands around 1050-1200 cm⁻¹ for the alcohol C-O and carboxylic acid C-O stretches.
C-N stretching: Bands in the fingerprint region (e.g., 1200-1350 cm⁻¹).
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| -OH (alcohol) | O-H stretch | 3200 - 3600 (broad) | Strong |
| -OH (acid) | O-H stretch | 2500 - 3300 (very broad) | Strong |
| -NH₂ | N-H stretch (asym) | 3400 - 3500 | Medium |
| -NH₂ | N-H stretch (sym) | 3100 - 3300 | Medium |
| -CONH₂ | C=O stretch (Amide I) | 1630 - 1690 | Strong |
| -COOH | C=O stretch | 1700 - 1725 | Strong |
| -NH₂ | N-H bend (Amide II) | 1550 - 1640 | Medium |
| -CH₂- | C-H stretch | 2850 - 2970 | Medium |
| -CH(OH)- | C-H stretch | 2850 - 2970 | Medium |
| C-O (alcohol) | C-O stretch | 1050 - 1200 | Strong |
| C-O (acid) | C-O stretch | 1210 - 1320 | Strong |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule and to elucidate molecular structure by measuring the absorption of infrared radiation at specific wavelengths. When a molecule absorbs IR radiation, its bonds vibrate at characteristic frequencies. These vibrations, which include stretching and bending modes, are unique to specific functional groups, creating a distinctive "fingerprint" spectrum for each compound.
For an amide compound like this compound, if its IR spectrum were available, key absorption bands would be expected. The primary amide functional group (–CONH2) typically exhibits characteristic N-H stretching vibrations in the 3500-3100 cm⁻¹ region (often appearing as multiple bands due to symmetric and asymmetric stretching), C=O stretching (Amide I band) around 1690-1630 cm⁻¹, and N-H bending (Amide II band) in the 1640-1550 cm⁻¹ range. Additionally, the carboxylic acid group (–COOH) would show a broad O-H stretching band around 3300-2500 cm⁻¹ and a C=O stretching band around 1725-1700 cm⁻¹. The hydroxyl group (–OH) on the malic acid backbone would also contribute to O-H stretching in the 3600-3200 cm⁻¹ region. The C-H stretching vibrations would appear around 3000-2850 cm⁻¹, and C-O stretching from the alcohol and carboxylic acid functionalities would be observed in the fingerprint region (typically 1300-1000 cm⁻¹). The precise positions and intensities of these bands would provide valuable insights into the molecular environment, hydrogen bonding, and conformational preferences of this compound.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary vibrational spectroscopic technique that provides information about molecular vibrations and rotations, offering a "molecular fingerprint" similar to IR spectroscopy but based on inelastic scattering of light rather than absorption. Raman active vibrations typically involve changes in polarizability, making it particularly useful for detecting non-polar bonds or symmetric vibrations that may be weak or absent in IR spectra.
X-ray Crystallography for this compound Solid-State Structure
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can deduce the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, including hydrogen bonding and crystal packing. This technique provides unparalleled atomic-level detail of the solid-state structure.
For this compound, if suitable single crystals could be grown, X-ray crystallography would reveal its exact molecular geometry, including the conformation of the carbon chain, the orientation of the hydroxyl, carboxyl, and amide groups, and the precise bond lengths and angles within the molecule. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding networks, that dictate how individual this compound molecules arrange themselves in the crystal lattice. This information is crucial for understanding the compound's physical properties, stability, and potential interactions with other molecules.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SCXRD) is the most precise method for determining the atomic and molecular structure of a crystalline substance fishersci.fi. It involves irradiating a high-quality single crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern fishersci.fi. The positions and intensities of the diffracted spots are then used to reconstruct a three-dimensional electron density map, from which the atomic coordinates, bond lengths, and bond angles are derived fishersci.fi.
If a single crystal of this compound were successfully obtained and analyzed by SCXRD, the data would provide:
Unit Cell Parameters : The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell of the crystal lattice.
Space Group : The symmetry elements present within the crystal, which dictates how molecules are packed.
Atomic Coordinates : The precise three-dimensional positions of every atom in the this compound molecule within the unit cell.
Bond Lengths and Angles : Accurate measurements of all covalent bonds and angles, revealing details about hybridization and strain.
Intermolecular Interactions : Identification and characterization of non-covalent interactions, such as hydrogen bonds, that contribute to the crystal packing and solid-state properties.
This level of detail is invaluable for understanding the intrinsic properties of this compound and for computational modeling.
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline phases present in a polycrystalline or powdered sample nih.gov. Unlike single crystal diffraction, PXRD does not typically yield atomic-level structural details but provides information about the bulk crystalline composition, crystallinity, and lattice parameters. When a powdered sample is exposed to X-rays, the randomly oriented crystallites diffract the X-rays in various directions, producing a unique diffraction pattern of peaks nih.gov.
For this compound, if PXRD data were available, it would be used to:
Phase Identification : Confirm the crystalline form of this compound by comparing its diffraction pattern to known reference patterns.
Crystallinity Assessment : Determine the degree of crystallinity of a sample, as amorphous materials produce broad halos rather than sharp peaks.
Lattice Parameter Determination : Calculate the unit cell dimensions if the crystal system is known.
Polymorphism Detection : Identify different crystalline forms (polymorphs) of this compound, which can have different physical properties.
Purity Assessment : Detect the presence of crystalline impurities in a sample.
While less detailed than SCXRD, PXRD is a crucial tool for quality control, material characterization, and understanding the solid-state behavior of this compound in various formulations or preparations.
Metabolic and Biochemical Pathways Involving L Malamide
Role of L-Malic Acid in Central Carbon Metabolism
L-Malic acid, often referred to as malate (B86768) in its anionic form, is a ubiquitous four-carbon dicarboxylic acid found in all living organisms, from yeast to humans. It plays a crucial role as an intermediate in several central metabolic pathways, particularly the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. wikipedia.orgatamanchemicals.comfoodb.ca
L-Malic acid undergoes reversible interconversions with other dicarboxylic acids within the metabolic network. A key interconversion involves its reversible hydration of fumarate (B1241708) to L-malate catalyzed by the enzyme fumarase (fumarate hydratase). fishersci.atfishersci.fifishersci.co.uk This reaction is a crucial step in the TCA cycle. fishersci.fi Furthermore, L-malate is reversibly oxidized to oxaloacetate by malate dehydrogenase. nih.gov Oxaloacetate, in turn, can be converted to other dicarboxylic acids or serve as a precursor for various biosynthetic processes. Succinate (B1194679) is another dicarboxylic acid in the TCA cycle, which is converted to fumarate by succinate dehydrogenase, preceding the formation of L-malate. wikipedia.org These interconversions highlight the dynamic nature of dicarboxylic acids in maintaining metabolic flux.
| Dicarboxylic Acid | Interconversion Partner(s) | Key Enzyme(s) | Metabolic Context |
|---|---|---|---|
| L-Malic Acid | Fumarate, Oxaloacetate | Fumarase, Malate Dehydrogenase | TCA Cycle, Gluconeogenesis |
| Fumarate | L-Malic Acid, Succinate | Fumarase, Succinate Dehydrogenase | TCA Cycle |
| Oxaloacetate | L-Malic Acid, Pyruvate | Malate Dehydrogenase, Pyruvate Carboxylase | TCA Cycle, Gluconeogenesis |
| Succinate | Fumarate | Succinate Dehydrogenase | TCA Cycle |
L-Malic acid serves as a critical link between glycolysis and the TCA cycle. Pyruvate, the end product of glycolysis, can be carboxylated to form oxaloacetate, which can then be reduced to L-malate. fishersci.comthegoodscentscompany.com This connection is particularly important in gluconeogenesis, where L-malate can be transported out of the mitochondria and converted back to oxaloacetate in the cytosol, eventually leading to glucose synthesis. fishersci.fi In the TCA cycle, L-malate is the penultimate intermediate, oxidized to oxaloacetate, which then condenses with acetyl-CoA to restart the cycle. nih.gov This intricate network ensures efficient carbon flow and energy generation within the cell.
Enzymatic Transformations of l-Malamide and its Precursors
The enzymatic transformations relevant to this compound can be broadly categorized into those acting on its precursor, L-malic acid, and those that could potentially act on the amide bond of this compound itself.
Fumarase (EC 4.2.1.2), also known as fumarate hydratase, catalyzes the reversible stereospecific hydration of fumarate to L-malate. fishersci.atfishersci.fi This enzyme is a crucial component of the TCA cycle, facilitating the conversion of fumarate, an unsaturated dicarboxylic acid, into L-malate, a hydroxy dicarboxylic acid, through the addition of a water molecule across the double bond. fishersci.fi Under physiological conditions, the reaction tends to favor L-malate production. fishersci.fi Fumarase exists in different classes (Class I and Class II), with Class II fumarases being widely conserved across organisms from bacteria to humans. fishersci.atfishersci.co.uk The catalytic site of fumarase involves residues such as His188 and Glu331, which activate a water molecule for proton abstraction from malate, leading to the formation of a carbanion intermediate. fishersci.at
Malate dehydrogenase (MDH, EC 1.1.1.37) catalyzes the readily reversible oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD to NADH. nih.govwikipedia.orgwikipedia.org This reaction is a vital step in the TCA cycle, regenerating oxaloacetate for the cycle's continuation. nih.gov MDH enzymes are highly conserved across all kingdoms of life and exist in different subcellular locations, such as mitochondria and cytoplasm, where they play distinct roles in metabolic pathways including the TCA cycle, glyoxylate (B1226380) bypass, amino acid synthesis, and gluconeogenesis. wikipedia.orgwikipedia.org
The mechanism of MDH involves the oxidation of the hydroxyl group of malate by NAD acting as an electron acceptor. nih.gov This process typically involves the transfer of a hydride ion from the C2 position of malate to the nicotinamide (B372718) ring of NAD, forming NADH, while a proton is abstracted from the hydroxyl group by a catalytic histidine residue (e.g., His-195 or His186). nih.govwikipedia.orgwikipedia.org The active site of MDH is a hydrophobic cavity that undergoes conformational changes upon substrate binding, positioning key residues (e.g., histidine, aspartate, and arginine residues) to facilitate catalysis. nih.govwikipedia.org The kinetic mechanism of MDH generally follows an ordered Bi-Bi pathway, where NAD binds first, followed by L-malate, and then oxaloacetate is released before NADH. wikipedia.org
Amidase enzymes (EC 3.5.1.X) are a broad class of hydrolases that catalyze the cleavage of carbon-nitrogen bonds, excluding peptide bonds. wikipedia.orgfishersci.ca These enzymes are crucial for the hydrolysis of amides into their corresponding carboxylic acids and ammonia (B1221849). fishersci.fi This hydrolytic activity is highly relevant to this compound, which possesses an amide bond.
Specifically, "omega-amidase activity" (GO:0050152) is defined as the catalysis of the reaction where a monoamide of a dicarboxylic acid reacts with water to yield a dicarboxylate and ammonia. foodb.ca Given that this compound is a monoamide of L-malic acid (a dicarboxylic acid), it is plausible that such omega-amidases or similar hydrolases could catalyze its hydrolysis, converting this compound into L-malic acid and ammonia. While direct experimental evidence detailing the enzymatic conversion of this compound specifically is limited, the general enzymatic principles governing amidase activity suggest a potential metabolic fate for this compound. Amidases are known for their versatility and are involved in various biotechnological applications, including the synthesis of chiral carboxylic acids and the biodegradation of amides. fishersci.cafishersci.fi The hydrolysis of amide moieties is a common metabolic pathway for various compounds in biological systems, supported by the presence of hepatic and extra-hepatic amidases. fishersci.fi
This compound within Amino Acid Metabolism
Specific and detailed pathways illustrating this compound's direct involvement as a precursor or product within amino acid metabolism are not widely reported in the general biochemical literature. Amino acid metabolism primarily involves the interconversion, synthesis, and degradation of amino acids, often utilizing intermediates from glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway. However, this compound's direct participation in these established routes is not a prominent feature.
Precursor Roles in Biosynthetic Routes
Current scientific understanding does not extensively detail this compound serving as a significant precursor in known biosynthetic routes for common amino acids. While malic acid (l-malate) is a precursor for certain amino acids, such as aspartate via oxaloacetate, the conversion or direct utilization of this compound for amino acid biosynthesis is not a well-documented pathway.
Degradative Pathways
Similarly, specific degradative pathways for this compound that lead to common metabolic intermediates or amino acid derivatives are not widely described. Degradation of amides typically involves amidase enzymes, but a dedicated and well-characterized pathway for this compound degradation in biological systems is not a common subject in biochemical research.
Natural Occurrence and Biosynthetic Origin of this compound
The natural occurrence of this compound is noted as rare in scientific literature. For instance, in the context of pyoverdines, a class of siderophores produced by Pseudomonas species, malamide and malate forms of pyoverdines are mentioned as rarely occurring. However, the biosynthesis of these malamide forms in pyoverdines is currently unknown, and they are not found in common pyoverdine biosynthesis model organisms such as P. aeruginosa PAO1 and P. fluorescens A506. It is hypothesized that malate might be a hydrolysis product of malamide, and malamide itself could potentially be formed by an uncharacterized hydroxylating enzyme acting on succinamide, though a hydroxylated glutamate (B1630785) intermediate has not been identified microbialcell.com.
Therefore, while this compound is recognized as a chemical entity, its specific natural occurrences, detailed biosynthetic origins, and defined metabolic roles within amino acid pathways are not extensively elucidated in the readily available scientific literature.
Interactions and Biological Activities of L Malamide at a Molecular Level
Molecular Interactions with Biological Macromolecules
Protein-l-Malamide Binding Studies
Direct binding studies on l-malamide are not extensively documented in publicly available literature. However, research into the substrate specificity of malic enzyme provides critical insights through the study of the closely related analog, L-malate-beta-amide. Malic enzyme catalyzes the oxidative decarboxylation of L-malate to pyruvate. nih.govnih.gov In an investigation of the enzyme's mechanism, various L-malate analogs were tested to understand the structural requirements for binding and activity. nih.gov
The study revealed that L-malate-beta-amide can be oxidized by malic enzyme, indicating that it successfully binds to the enzyme's active site. nih.gov This binding suggests that the amide group at the 4-position is tolerated by the enzyme. The binding of the parent molecule, L-malate, involves specific interactions: the 1-carboxyl group is thought to form an ion pair with a lysine (B10760008) or arginine residue, while the 2-hydroxyl group forms a hydrogen bond with a catalytic group in the active site. nih.gov For a molecule to be an active substrate, the carbon at the C4 position must be trigonal, a condition fulfilled by L-malate-beta-amide. nih.gov
| Compound | Interaction with Malic Enzyme | Key Structural Feature for Interaction | Reference |
|---|---|---|---|
| L-Malate (parent substrate) | Binds and is oxidized | 1-carboxyl (ion pairing), 2-hydroxyl (H-bond), 4-carboxyl | nih.gov |
| L-Malate-beta-amide | Binds and is oxidized (alternate substrate) | Trigonal carbon at C4 position | nih.gov |
Nucleic Acid Interactions
There is a notable lack of specific research in the scientific literature detailing the direct interactions between this compound and nucleic acids such as DNA or RNA. Consequently, the binding modes, potential for intercalation, or groove binding of this compound remain uncharacterized.
Mechanistic Investigations of this compound Actions
Enzyme Inhibition and Activation Mechanisms
The primary mechanistic insight into this compound's biological action comes from studies of its analog, L-malate-beta-amide, with malic enzyme. Rather than acting as a classical inhibitor or activator, L-malate-beta-amide serves as an alternate substrate. nih.gov This means it binds to the active site intended for L-malate and undergoes a similar chemical transformation (oxidation), albeit potentially at a different rate.
The mechanism of malic enzyme involves the binding of the substrate (L-malate) and a cofactor (NAD(P)+) to the active site. nih.gov The enzyme then facilitates the oxidation of the 2-hydroxyl group of L-malate, followed by decarboxylation to yield pyruvate. nih.gov The fact that L-malate-beta-amide is one of the only L-malate analogs to be oxidized by the enzyme underscores the stringent structural requirements for catalysis. The presence of the amide group in place of the 4-carboxyl group is permissible for the reaction to proceed. This finding helps to define the chemical environment and steric limitations of the active site, specifically at the sub-site that binds the C4 end of the substrate. nih.gov
Receptor Ligand Interactions
Currently, there is no significant body of research available that describes this compound acting as a ligand for specific cellular or nuclear receptors. Studies detailing its binding affinity, dissociation constants, or its ability to induce conformational changes in receptors that trigger physiological responses have not been reported in the reviewed scientific literature.
This compound as a Biochemical Probe in Research
The use of this compound itself as a biochemical probe is not well-established in the literature. However, its analog, L-malate-beta-amide, has served a crucial, albeit limited, role as a research tool. Its function as an alternate substrate for malic enzyme has been instrumental in probing the substrate specificity and the catalytic mechanism of this enzyme. nih.gov By comparing the enzyme's activity on L-malate versus L-malate-beta-amide, researchers can infer the importance of the C4 carboxyl group for binding affinity and catalytic efficiency. This type of structure-activity relationship study is fundamental to enzymology and helps in mapping the functional topography of an enzyme's active site. nih.gov Beyond this specific application in the study of malic enzyme, the broader use of this compound as a biochemical probe for other biological systems has not been documented.
Elucidating Cellular Signaling Pathways
Maleimide (B117702) derivatives serve as powerful chemical tools for dissecting cellular signaling pathways due to their high reactivity and specificity towards thiol groups, particularly the sulfhydryl group of cysteine residues in proteins. This reactivity allows for the selective modification and probing of proteins that play critical roles in signal transduction. By attaching various functional moieties to a maleimide core, researchers can modulate protein function, track protein localization, and investigate downstream signaling events.
One key application is in the study of receptor-ligand interactions and subsequent signaling cascades. For instance, maleimide-based reagents have been used to create bridged analogues of peptide hormones like somatostatin (B550006). These modified peptides can then be used in signaling assays to investigate their effect on G-protein-coupled receptors and associated ion channels, such as G-protein gated inwardly rectifying potassium (GIRK) channels. acs.org This approach helps to understand how modifications to the peptide structure impact its ability to activate or inhibit specific signaling pathways. acs.org
Maleimide derivatives have also been developed as inhibitors of key signaling proteins. Certain bisindolylmaleimides, for example, act as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a crucial enzyme involved in numerous cellular processes. nih.gov Inhibition of GSK-3β by these compounds can impact pathways related to cell proliferation, apoptosis, and protein synthesis. nih.gov
Furthermore, maleimide-functionalized biomaterials are used to create controlled microenvironments for studying cellular responses to biochemical cues. Hyaluronic acid hydrogels modified with maleimide groups can be conjugated with peptides like the RGD sequence to study cell adhesion signaling. nih.gov These platforms allow researchers to investigate the impact of specific biochemical signals, such as Transforming Growth Factor-β (TGF-β), on cell behavior and function in a three-dimensional context, providing insights into processes like tissue fibrosis. nih.gov The interaction of maleimide-modified liposomes with cell-surface thiols can also trigger specific cellular uptake pathways, a process relevant to drug delivery and understanding how nanoparticles interact with cellular signaling machinery. nih.gov
| Maleimide Derivative/Application | Signaling Pathway/Component Investigated | Research Finding | Reference |
|---|---|---|---|
| Dibromomaleimide-bridged somatostatin | G-protein gated inwardly rectifying potassium (GIRK) channel signaling | Used as an analogue to test the activity and effect of structural modifications on somatostatin receptor signaling. | acs.org |
| Bisindolylmaleimides (e.g., GF 109203X, Ro 31-8820) | Glycogen Synthase Kinase-3β (GSK-3β) pathway | Act as potent inhibitors of GSK-3β, affecting downstream processes like cell proliferation and apoptosis. | nih.gov |
| Maleimide-functionalized hyaluronic acid hydrogels | TGF-β signaling, cell-matrix adhesion signaling | Provide a platform to study how extracellular matrix cues and growth factors (TGF-β) influence hepatic cell functionality and fibrotic responses. | nih.gov |
Application in Proteomics and Metabolomics
The selective reactivity of the maleimide group with thiols has made it an indispensable tool in the fields of proteomics and metabolomics for the detection, quantification, and functional analysis of proteins and metabolites.
Application in Proteomics
In proteomics, maleimide derivatives are widely used for cysteine-specific protein modification and labeling. nih.gov This is crucial for various applications, from identifying proteins to quantifying their expression levels and post-translational modifications. One major application is in "shotgun proteomics," where maleimides are used to alkylate reduced cysteine thiols. proteomics.com.auresearchgate.net This step is critical for preventing disulfide bond reformation and ensuring accurate protein identification and quantification by mass spectrometry.
Maleimide-based probes are central to chemical proteomics strategies for studying protein function and activity. For example, N-propargylmaleimide can be used as a thiol-reactive probe to quantify site-specific cysteine reactivity, which is important for understanding cellular responses to oxidative stress. nih.gov Researchers can label reactive cysteines, and then use click chemistry to attach reporter tags like fluorophores or biotin (B1667282) for detection and enrichment. nih.gov This approach has enabled the relative quantification of over 1,500 unique cysteine sites across more than 800 proteins. nih.gov
Maleimides are also essential components of various labeling reagents, including fluorescent dyes and affinity tags, which are conjugated to proteins via cysteine residues for visualization and purification. lumiprobe.comresearchgate.net
| Application Area | Specific Maleimide Derivative/Technique | Purpose | Reference |
|---|---|---|---|
| Quantitative Cysteine Reactivity Profiling | N-propargylmaleimide (NPM) probe | To label and quantify the reactivity of cysteine residues, providing insights into oxidative stress responses. | nih.gov |
| Shotgun Proteomics | General maleimides (e.g., N-ethylmaleimide) | To alkylate cysteine residues, preventing disulfide bond formation and enabling protein identification by mass spectrometry. | proteomics.com.auresearchgate.net |
| Protein Labeling | Fluorescent dye maleimides (e.g., AF 430, BDP dyes) | To attach fluorescent tags to proteins for visualization in microscopy and other fluorescence-based assays. | lumiprobe.com |
| Affinity Purification | Biotin maleimide | To tag cysteine-containing proteins and peptides with biotin for subsequent enrichment using streptavidin affinity chromatography. | proteomics.com.au |
Application in Metabolomics
In metabolomics, the primary challenge in analyzing small-molecule thiols like glutathione (B108866), cysteine, and homocysteine is their instability and susceptibility to oxidation. nih.gov Maleimide derivatives provide a solution by rapidly and irreversibly reacting with these thiol groups, forming stable adducts that can be accurately quantified.
A key application is the use of N-ethylmaleimide (NEM) as a derivatizing agent to protect thiolic metabolites during sample extraction and analysis. nih.gov By "capping" the reactive thiol group, NEM prevents artificial oxidation and disulfide formation, thus providing a more accurate snapshot of the cellular metabolome. nih.gov This strategy has been successfully integrated into workflows using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify a range of intermediates in the sulfur metabolic pathway. nih.gov
Different maleimide homologues can also be used to enhance the analytical properties of thiol-containing metabolites. Derivatization with specific maleimides can increase the hydrophobicity of polar molecules like glutathione (GSH), improving their retention in reverse-phase chromatography and their extraction efficiency from complex biological samples such as plasma, saliva, and urine. nih.gov This derivatization strategy is a critical step in developing robust methods for the quantitative analysis of key biomarkers of cellular redox status. nih.gov
| Application Area | Specific Maleimide Derivative | Target Metabolites | Purpose | Reference |
|---|---|---|---|---|
| Thiol Metabolite Stabilization | N-ethylmaleimide (NEM) | Glutathione, cysteine, homocysteine, γ-glutamyl cysteine | To prevent oxidation of reactive thiol groups during sample preparation for accurate quantification. | nih.gov |
| Enhanced Analyte Extraction and Detection | N-laurylmaleimide (NLM) and other homologues | Glutathione (GSH) | To increase the hydrophobicity of GSH, improving extraction efficiency from biofluids and enhancing detection by UHPLC-HRMS. | nih.gov |
Advanced Methodologies in L Malamide Research
Computational Chemistry and Molecular Modeling of l-Malamide
Computational approaches have become indispensable in modern chemical research, offering a window into the molecular world that is often inaccessible to experimental methods alone. For this compound, these techniques are crucial for understanding its fundamental properties and for predicting the behavior of its derivatives.
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules like this compound from first principles. pageplace.de These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, electron density, and thermodynamic properties.
Ab initio methods , which are based on quantum mechanics without the use of experimental data, provide a rigorous approach to understanding molecular systems. pageplace.de Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. For this compound, ab initio calculations can be used to accurately determine its geometry, vibrational frequencies, and reaction energetics.
Density Functional Theory (DFT) has emerged as a popular and computationally efficient alternative to traditional ab initio methods. karazin.ua DFT calculates the electronic energy of a molecule based on its electron density, which simplifies the calculation significantly. karazin.ua Functionals such as B3LYP and M06-2X are commonly used to predict a wide range of molecular properties with reasonable accuracy. karazin.ua In the context of this compound research, DFT is instrumental in predicting spectroscopic properties, reaction mechanisms, and the relative stabilities of different conformations. bham.ac.uk
A key application of these methods in the study of related maleimide (B117702) derivatives has been the prediction of photophysical properties. For instance, Time-Dependent DFT (TD-DFT) calculations are used to predict the absorption and emission wavelengths of fluorescent maleimide derivatives, guiding the synthesis of new compounds with desired optical properties. bham.ac.uk The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.
Table 1: Comparison of Quantum Chemical Methods
| Method | Basis of Calculation | Common Applications for this compound Research |
| Ab Initio (e.g., MP2) | Solves the Schrödinger equation from first principles. pageplace.de | High-accuracy geometry optimization, calculation of reaction barriers. |
| DFT (e.g., B3LYP) | Calculates energy based on electron density. karazin.ua | Prediction of spectroscopic properties, conformational analysis, reaction mechanism studies. bham.ac.uk |
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. elifesciences.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, binding events, and other dynamic processes. rsc.orgmdpi.com
For this compound, MD simulations can be used to:
Explore conformational landscapes: Identify the most stable conformations of this compound and its derivatives in different environments, such as in solution or bound to a protein.
Study interactions with biological targets: Simulate the binding of this compound derivatives to enzymes or receptors, providing insights into the binding mode and the key interactions that stabilize the complex. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.
Investigate solvation effects: Understand how the surrounding solvent molecules influence the structure and dynamics of this compound.
In a typical MD simulation, the system is first minimized to remove any steric clashes, then gradually heated to the desired temperature and equilibrated. The production run then generates a trajectory of the system's evolution over time, which can be analyzed to extract various properties of interest. mdpi.com The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms.
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. gardp.org The primary goal of SAR is to identify the key structural features of a molecule that are responsible for its biological activity. gardp.orgoncodesign-services.comnih.gov By systematically modifying the structure of a lead compound, such as an this compound derivative, and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of the SAR. oncodesign-services.com
Key aspects of SAR studies for this compound derivatives would involve:
Identification of the pharmacophore: Determining the essential functional groups and their spatial arrangement required for biological activity.
Exploring the effects of substituents: Investigating how different substituents at various positions on the this compound scaffold affect potency, selectivity, and pharmacokinetic properties. For example, studies on related naphthalimide and maleimide derivatives have shown that the nature and position of substituents can dramatically influence their anticancer activity. nih.govedgccjournal.org
Guiding lead optimization: Using the insights gained from SAR to design and synthesize new derivatives with improved therapeutic profiles. nih.gov
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that correlate the structural properties of molecules with their biological activities. oncodesign-services.com These models can then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.
Advanced Spectroscopic Techniques for this compound System Studies
Spectroscopic techniques are fundamental to the characterization of molecules and their interactions. Advanced spectroscopic methods provide unprecedented levels of detail, enabling the study of this compound in complex environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. rsc.org However, in complex mixtures, such as biological extracts or reaction media, the NMR spectra can be highly congested, making it difficult to identify individual components. nih.gov
High-resolution and multi-dimensional NMR techniques offer solutions to this challenge:
2D NMR experiments , such as COSY, HSQC, and HMBC, spread the signals over two frequency dimensions, which significantly improves spectral resolution and allows for the unambiguous assignment of signals. nih.gov
Pure shift NMR techniques can further enhance resolution by collapsing multiplets into single lines, simplifying complex spectra. uab.cat
Pseudo-4D NMR experiments have been developed to facilitate the structural elucidation of compounds within complex mixtures. rsc.org
For this compound research, these advanced NMR methods can be used to:
Identify and quantify this compound and its metabolites in biological fluids.
Monitor the progress of chemical reactions involving this compound in real-time.
Study the non-covalent interactions of this compound with other molecules in a mixture. nih.gov
Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique in structural biology that allows for the high-resolution structure determination of large macromolecular complexes in their near-native state. nih.govnih.govjeolusa.com In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. researchgate.net Images of the frozen particles are then collected using a transmission electron microscope and computationally reconstructed to generate a 3D model of the complex. researchgate.net
While this compound itself is too small to be visualized by cryo-EM, this technique becomes invaluable when studying its interactions with large biological macromolecules, such as enzymes or protein assemblies. If an this compound derivative forms a stable complex with a protein target, cryo-EM can be used to:
Determine the three-dimensional structure of the this compound-protein complex at near-atomic resolution. nih.gov
Visualize the binding pocket and the specific interactions between the this compound derivative and the protein.
Characterize conformational changes in the protein that occur upon binding of the this compound derivative.
This structural information is critical for understanding the molecular basis of the derivative's biological activity and for guiding further drug design efforts.
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the detection of molecules at trace levels, offering significant advantages over conventional Raman spectroscopy, such as a substantial increase in signal intensity and the quenching of fluorescence interference. researchgate.net The application of SERS for the analysis of heterocyclic compounds is particularly relevant for this compound research. While direct studies on this compound using SERS are not extensively documented in publicly available literature, research on the structurally similar compound, maleimide, provides a strong basis for the methodology's potential for sensitive and non-destructive analysis of this compound. usra.eduresearchgate.net
The core principle of SERS involves the amplification of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. researchgate.net This enhancement allows for the detection of analytes at concentrations that are inaccessible by standard Raman spectroscopy. usra.edu
A notable study on maleimide demonstrated the efficacy of SERS for its detection and semi-quantification. usra.edu In this research, silver nanoparticles were utilized as the SERS substrate. The interaction between the maleimide molecule and the silver nanoparticles resulted in a significant enhancement of the Raman signal, allowing for detection at concentrations as low as 4 mg/ml, a level at which standard Raman spectroscopy failed to detect any signal. usra.edu The study also noted shifts in the positions and relative intensities of the Raman bands in the SERS spectrum compared to the standard Raman spectrum, indicating a direct interaction between the analyte and the nanoparticle surface. usra.edu
The instrumentation for such analyses can include portable devices like a handheld Bravo Raman spectrometer, which employs a DuoLaser™ technology to minimize fluorescence, making it suitable for in-field applications. usra.edu The semi-quantitative analysis of maleimide was achieved in the concentration range of 60 to 120 µg/ml, showcasing the technique's potential for not just detection but also quantification at low levels. usra.eduresearchgate.net
The findings from the study on maleimide are summarized in the table below, illustrating the characteristic SERS bands observed. These bands serve as a spectral fingerprint for the molecule under the specified SERS conditions.
Interactive Data Table: SERS Spectral Data for Maleimide
| Raman Shift (cm⁻¹) | Intensity |
|---|---|
| 464 | s |
| 669 | vs |
| 936 | m |
| 1059 | m |
| 1559 | sh |
| 1575 | s |
| 3083 | m |
| 3142 | br |
s = strong, vs = very strong, m = medium, sh = shoulder, br = broad Data sourced from a study on maleimide using Ag nanoparticles with a handheld Bravo Raman spectrometer. usra.edu
The successful application of SERS for maleimide strongly suggests its utility for the trace analysis of this compound. The methodology would likely involve the optimization of SERS substrates (e.g., silver or gold nanoparticles), solvent systems, and instrumental parameters to achieve the highest sensitivity and selectivity for this compound.
Isotopic Labeling and Tracing in this compound Metabolic Flux Analysis
Isotopic labeling involves the use of substrates enriched with stable isotopes, such as ¹³C or ¹⁵N, which are introduced into a biological system. mdpi.com As the labeled substrate is metabolized, the isotopes become incorporated into downstream metabolites. By tracking the distribution of these isotopes, researchers can infer the flow of atoms through the metabolic network. dntb.gov.ua
For instance, to study the metabolic pathways involving this compound, one could synthesize ¹³C-labeled this compound and introduce it to a cellular system. The cells would then be allowed to grow and metabolize this labeled compound. After a certain period, intracellular metabolites would be extracted and their isotopic labeling patterns analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). d-nb.info
The mass isotopomer distributions (MIDs) of key metabolites provide crucial information about the relative activities of different metabolic pathways. d-nb.info For example, if this compound is a precursor for the synthesis of other biomolecules, the extent of ¹³C incorporation into these molecules would reveal the metabolic flux from this compound to those products.
The conceptual workflow for an isotopic labeling study of this compound metabolism would involve:
Tracer Selection and Synthesis: Synthesis of this compound labeled with a stable isotope (e.g., U-¹³C-l-Malamide, where all carbons are ¹³C).
Labeling Experiment: Introduction of the labeled this compound into the biological system of interest and incubation to allow for metabolic processing.
Metabolite Extraction and Analysis: Quenching of metabolic activity, extraction of intracellular metabolites, and analysis of their mass isotopomer distributions using mass spectrometry.
Computational Flux Analysis: Using the measured MIDs and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes. mdpi.com
The table below illustrates a hypothetical dataset that could be generated from such an experiment, showing the mass isotopomer distribution of a downstream metabolite derived from ¹³C-labeled this compound.
Interactive Data Table: Hypothetical Mass Isotopomer Distribution Data
| Metabolite | Mass Isotopomer | Relative Abundance (%) |
|---|---|---|
| Metabolite X (M+0) | M₀ | 10 |
| Metabolite X (M+1) | M₁ | 25 |
| Metabolite X (M+2) | M₂ | 40 |
| Metabolite X (M+3) | M₃ | 20 |
| Metabolite X (M+4) | M₄ | 5 |
This table represents a hypothetical scenario where Metabolite X is derived from a 4-carbon precursor, which in this case could be related to the metabolism of this compound. The distribution of labeled carbons (M+1, M+2, etc.) provides insights into the metabolic pathways.
By applying isotopic labeling and metabolic flux analysis, researchers can gain a detailed and quantitative understanding of how this compound is synthesized, degraded, and integrated into the broader metabolic network of an organism.
Conclusion and Outlook on L Malamide Research
Summary of Key Research Findings on l-Malamide
Research into this compound, a class of chiral maleimides, has yielded several important findings, primarily centered on their synthesis and application in bioconjugation and materials science. The maleimide (B117702) moiety is a crucial building block in organic synthesis, known for its reactivity and versatility. wikipedia.org
Synthesis and Reactivity: The synthesis of chiral maleimides, which can be referred to as l-malamides when derived from L-amino acids, has been a key focus. A common method involves the reaction of an amine with maleic anhydride (B1165640), followed by dehydration of the intermediate maleamic acid. mdpi.com Researchers have developed various routes to synthesize novel chiral maleimides, sometimes utilizing readily available starting materials like the exo-Diels-Alder adduct of furan (B31954) and maleic anhydride, which can then react with hydrochlorides of amino acids. mdpi.com The reactivity of the maleimide double bond is a defining feature, making it susceptible to Michael additions and Diels-Alder reactions. wikipedia.org This reactivity is fundamental to its utility in bioconjugation.
Bioconjugation and Biological Activity: Maleimide-based methodologies are among the most utilized in bioconjugation due to their rapid reaction rates and high selectivity towards cysteine residues in proteins. wikipedia.org This has led to the use of this compound derivatives in the preparation of targeted therapeutics, such as antibody-drug conjugates (ADCs). wikipedia.orgnih.gov The stable carbon-sulfur bond formed allows for the site-selective modification of proteins. wikipedia.org Furthermore, various maleimide derivatives have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govactascientific.com For instance, some synthesized maleimide-drug derivatives have shown synergistic antibacterial effects. researchgate.net
Materials Science Applications: The reactive nature of the maleimide group has also been exploited in materials science. Bismaleimides, which contain two maleimide groups, are used as crosslinking reagents in the production of thermoset polymers for high-temperature applications. wikipedia.org The Diels-Alder reaction involving maleimides is also utilized in the development of self-healing materials. specificpolymers.com
Below is a data table summarizing key research findings on this compound (chiral maleimide) derivatives:
| Research Area | Key Findings | Representative Compounds/Derivatives |
| Synthesis | Development of synthetic routes from maleic anhydride and chiral amines (e.g., L-amino acids). mdpi.com | N-substituted chiral maleimides derived from (S)-leucine and (S)-aspartic acid. mdpi.com |
| Reactivity | High susceptibility to Michael additions and Diels-Alder reactions. wikipedia.org | Maleimide core for bioconjugation. |
| Bioconjugation | Fast and selective reaction with cysteine residues in proteins. wikipedia.org | Antibody-drug conjugates (ADCs). nih.gov |
| Biological Activity | Antibacterial, antifungal, and anticancer properties. nih.govactascientific.com | Maleimide-drug conjugates. researchgate.net |
| Materials Science | Use as crosslinking agents and in self-healing polymers. wikipedia.orgspecificpolymers.com | Bismaleimides. wikipedia.org |
Identification of Promising Avenues for Future this compound Research
While significant progress has been made, several promising avenues for future research on l-malamides remain. These future directions have the potential to expand their applications and address current limitations.
Enhancing Stability of Bioconjugates: A known challenge with traditional maleimide bioconjugates is the potential for retro-Michael reactions, which can lead to the dissociation of the conjugate. nih.gov Future research could focus on designing next-generation this compound derivatives with enhanced stability. This could involve modifications to the maleimide ring or the linker to create more robust and irreversible linkages for therapeutic applications.
Development of Novel Therapeutic Agents: The inherent biological activity of some maleimide compounds suggests that this compound derivatives could be developed as standalone therapeutic agents, not just as linkers. nih.gov Further exploration of the structure-activity relationships of different this compound derivatives could lead to the discovery of new potent and selective drugs for various diseases, including cancer and infectious diseases.
Advanced Materials with Tailored Properties: In materials science, there is an opportunity to design this compound-based polymers with highly specific and tunable properties. For example, the incorporation of chiral this compound units could introduce unique chiroptical properties into polymers. Research into new polymerization techniques and the synthesis of novel this compound monomers could lead to advanced materials for applications in electronics, aerospace, and biomedicine. wikipedia.orgspecificpolymers.com
Exploring Novel Reaction Pathways: While Michael additions and Diels-Alder reactions are well-established, future work could explore other reactive possibilities of the this compound scaffold. This could uncover new synthetic methodologies and expand the chemical toolbox for chemists and material scientists.
Broader Implications of this compound Studies in Chemical Biology
The study of l-malamides has broader implications for the field of chemical biology, contributing to the development of powerful tools and strategies for understanding and manipulating biological systems.
Advancing Protein Modification and Engineering: The high selectivity of l-malamides for cysteine residues has made them invaluable for site-specific protein modification. wikipedia.org This has profound implications for studying protein function, tracking proteins within cells, and creating protein-based therapeutics. The continued development of new this compound reagents will further enhance the precision and scope of protein engineering.
Enabling the Development of Targeted Therapies: The use of l-malamides in ADCs exemplifies their importance in creating targeted therapies. nih.gov By linking potent cytotoxic drugs to antibodies that specifically target cancer cells, this compound chemistry helps to minimize off-target effects and improve the therapeutic index of anticancer agents. This principle can be extended to other targeted therapies for a variety of diseases.
Bridging Synthetic Chemistry and Biology: this compound research serves as an excellent example of the synergy between synthetic chemistry and biology. The ability to design and synthesize molecules with specific reactive properties allows for the precise manipulation of biological molecules and pathways. This interface is crucial for the development of new diagnostic tools, research probes, and therapeutic interventions.
Q & A
Q. Methodological Answer :
- Experimental Design : Use a factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a central composite design (CCD) can map interactions between variables .
- Reproducibility : Document all experimental steps rigorously, including reagent purity, equipment calibration, and environmental controls (humidity, oxygen levels). Follow guidelines for reporting synthetic procedures, such as including detailed protocols in the main text for ≤5 compounds and supplementary data for others .
- Validation : Cross-validate yields using independent techniques (e.g., NMR, HPLC) and compare with literature precedents. For novel synthetic routes, provide spectral data (e.g., H/C NMR, HRMS) to confirm structural integrity .
What advanced analytical strategies are recommended to resolve contradictory spectral data for this compound derivatives?
Q. Methodological Answer :
- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguities in stereochemistry or tautomeric forms. For example, conflicting H NMR signals might arise from dynamic equilibria, which can be studied via variable-temperature NMR .
- Contradiction Analysis : Apply dialectical frameworks to identify principal contradictions (e.g., conflicting crystallographic vs. spectroscopic data) and secondary factors (e.g., solvent artifacts). Prioritize resolving contradictions that directly impact structural assignments .
- Peer Review : Share raw data (e.g., FID files for NMR) in supplementary materials to enable independent verification .
How should researchers frame hypotheses when investigating this compound’s biological activity to ensure testability and relevance?
Q. Methodological Answer :
-
Hypothesis Development : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define testable hypotheses. For example, “this compound (10–100 µM) will inhibit enzyme X more effectively than analog Y (positive control) within 24 hours, as measured by fluorescence assays” .
AI助科研之如何使用在问辅助实验(六)01:26
-
Theoretical Basis : Ground hypotheses in prior mechanistic studies (e.g., this compound’s hydrogen-bonding capacity) and explicitly state assumptions (e.g., cell permeability) .
-
Iterative Refinement : Use pilot experiments to adjust hypotheses, incorporating feedback from preliminary data .
What methodologies are effective for analyzing this compound’s stability under varying environmental conditions?
Q. Methodological Answer :
- Accelerated Stability Testing : Employ Arrhenius kinetics to predict degradation rates at elevated temperatures (40–60°C) and extrapolate shelf life under standard conditions. Monitor degradation products via LC-MS .
- Factor Prioritization : Use Taguchi methods to rank stressors (e.g., pH, light, humidity) by their impact on stability. For example, a orthogonal array can evaluate 7 factors with minimal experimental runs .
- Data Interpretation : Compare results with thermodynamic models (e.g., Gibbs free energy calculations) to reconcile discrepancies between experimental and predicted stability profiles .
How can researchers systematically address inconsistencies in this compound’s reported physicochemical properties (e.g., solubility, logP)?
Q. Methodological Answer :
- Meta-Analysis : Aggregate data from primary sources (avoiding secondary summaries) and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity. For example, divergent logP values might stem from measurement techniques (shake-flask vs. chromatographic) .
- Experimental Harmonization : Re-measure properties using standardized protocols (e.g., OECD guidelines for logP determination) and publish raw datasets to facilitate cross-study comparisons .
- Contextual Reporting : Annotate discrepancies with methodological details (e.g., buffer composition in solubility studies) to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

